2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one
Overview
Description
2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C12H21N5O and its molecular weight is 251.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Properties
- Hydrogen-bonded Structures : Research by Orozco, Insuasty, Cobo, and Glidewell (2009) on similar pyrimidin-4(3H)-one compounds revealed insights into their electronic structures, hydrogen bonding, and molecular interactions. These studies are crucial for understanding the chemical behavior and potential applications of such compounds (Orozco et al., 2009).
Chemical Synthesis and Derivatives
- Synthesis Methods : A study by Qiu-jin (2010) described the synthesis of a closely related compound, emphasizing the importance of synthesis methods in creating derivatives for further research applications (Peng Qiu-jin, 2010).
- Derivative Synthesis : Selič, Grdadolnik, and Stanovnik (1997) investigated the synthesis of derivatives from related compounds, demonstrating the compound's versatility in forming heterocyclic systems, a key aspect in drug design and development (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).
Molecular Interactions and Reactions
- Cycloaddition and Michael-type Reactions : Walsh, Naijue, Fang, and Wamhoff (1988) explored the reactivity of a similar compound, highlighting its potential in cycloaddition and Michael-type reactions, which are fundamental in organic synthesis and pharmaceutical research (E. B. Walsh, Z. Naijue, G. Fang, & H. Wamhoff, 1988).
Physicochemical Properties and Crystallography
- Molecular Conformation : Low, Ferguson, Cobo, Nogueras, and Sánchez (1996) conducted a study determining the solid-state molecular conformation of a similar compound, which is essential for understanding its physicochemical properties and potential interactions in biological systems (J. N. Low, G. Ferguson, J. Cobo, M. Nogueras, & A. Sánchez, 1996).
properties
IUPAC Name |
2-(dimethylamino)-4-[[methyl(pyrrolidin-3-yl)amino]methyl]-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-16(2)12-14-9(6-11(18)15-12)8-17(3)10-4-5-13-7-10/h6,10,13H,4-5,7-8H2,1-3H3,(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAFWZMOXSWCDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)CN(C)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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